molecular formula C17H19NO7S B5151393 ethyl [(5E)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate

Cat. No.: B5151393
M. Wt: 381.4 g/mol
InChI Key: PPGUVUVGORZMQZ-MDWZMJQESA-N
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Description

Ethyl [(5E)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate is a synthetic organic compound with the molecular formula C17H19NO7S. It is characterized by its unique structure, which includes a thiazolidine ring and a trimethoxybenzylidene group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(5E)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, followed by esterification with ethyl bromoacetate. The reaction conditions often include:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5E)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of ethyl [(5E)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is thought to be mediated through:

Comparison with Similar Compounds

Ethyl [(5E)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetate can be compared with other similar compounds, such as:

    Thiazolidinediones: A class of compounds known for their antidiabetic properties.

    Benzylidene derivatives: Compounds with similar structural motifs that exhibit various biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

List of Similar Compounds

Properties

IUPAC Name

ethyl 2-[(5E)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7S/c1-5-25-14(19)9-18-16(20)13(26-17(18)21)8-10-6-11(22-2)15(24-4)12(7-10)23-3/h6-8H,5,9H2,1-4H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGUVUVGORZMQZ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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